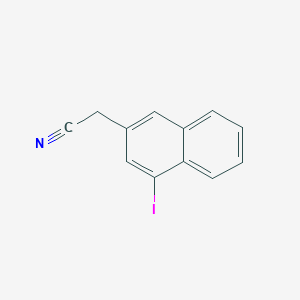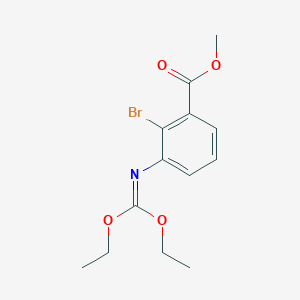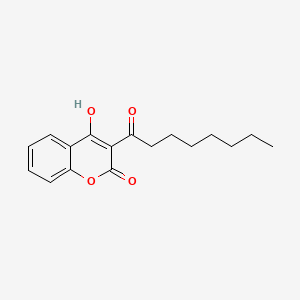
4-Iodonaphthalene-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodonaphthalene-2-acetonitrile is an organic compound with the molecular formula C12H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the fourth position and an acetonitrile group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodonaphthalene-2-acetonitrile typically involves the iodination of naphthalene derivatives followed by the introduction of the acetonitrile group. One common method is the reaction of 4-iodonaphthalene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using iodine and suitable catalysts. The acetonitrile group can be introduced through nucleophilic substitution reactions, often facilitated by phase transfer catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodonaphthalene-2-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
4-Iodonaphthalene-2-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Iodonaphthalene-2-acetonitrile in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. The acetonitrile group can also participate in various reactions due to the presence of the nitrile functional group, which can act as an electrophile or nucleophile depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Iodonaphthalene: Similar structure but with iodine at the second position.
4-Bromonaphthalene-2-acetonitrile: Bromine instead of iodine.
4-Iodonaphthalene-1-acetonitrile: Acetonitrile group at the first position.
Uniqueness: 4-Iodonaphthalene-2-acetonitrile is unique due to the specific positioning of the iodine and acetonitrile groups, which confer distinct reactivity patterns and potential applications compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in certain synthetic applications.
Eigenschaften
Molekularformel |
C12H8IN |
|---|---|
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
2-(4-iodonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
InChI-Schlüssel |
UUUGWBLZHMFTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)

![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)






![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)

![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)
